molecular formula C11H18N2O B1384555 2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 1153296-66-2

2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Cat. No. B1384555
M. Wt: 194.27 g/mol
InChI Key: SHAUXULMHMNNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a synthetic organic compound belonging to the class of pyrimidinones. This compound has a wide range of applications in the field of scientific research. It is used as a model compound for studying the mechanism of action of various biological systems and for synthesizing new compounds. Its ability to act as a catalyst in various chemical reactions has made it an attractive choice for researchers. It has also been used in the synthesis of several therapeutic agents.

Scientific Research Applications

Structure-Activity Relationships and Medicinal Applications

  • Histamine H4 Receptor Ligands : Research on 2-aminopyrimidines, structurally related to 2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one, has led to the development of potent histamine H4 receptor antagonists. These compounds have shown potential in treating inflammation and pain, highlighting the role of the pyrimidine core in medicinal chemistry (Altenbach et al., 2008).

Material Science and Chemical Synthesis

  • Oxidovanadium(V) Complexes : Research involving tert-butyl substituted pyrimidines has contributed to the development of new oxidovanadium(V) complexes. These complexes have been studied for their structural characteristics, hydrogen bonding capabilities, and potential applications in catalysis and material science (Back et al., 2012).

Synthesis Methods and Chemical Reactivity

  • Greener Synthesis of Dihydropyrimidinone Derivatives : The Biginelli reaction, a significant method in the synthesis of dihydropyrimidinones, has been optimized under green conditions. This approach highlights the environmental benefits and efficiency of synthesizing pyrimidine derivatives, potentially including compounds similar to 2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one (Rao et al., 2014).

  • Ferrocenyl Uracil Peptide Nucleic Acid Monomer Synthesis : The synthesis of novel peptide nucleic acid monomers incorporating pyrimidine and ferrocenyl groups demonstrates the versatility of pyrimidine derivatives in bioorganic chemistry and nucleic acid research. This work opens pathways for the development of novel bioconjugates and molecular probes (Gasser et al., 2006).

properties

IUPAC Name

2-tert-butyl-4-propan-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-7(2)8-6-9(14)13-10(12-8)11(3,4)5/h6-7H,1-5H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAUXULMHMNNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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